molecular formula C12H14O3 B1273468 4-(Allyloxy)-3-ethoxybenzaldehyde CAS No. 225939-36-6

4-(Allyloxy)-3-ethoxybenzaldehyde

Cat. No. B1273468
CAS RN: 225939-36-6
M. Wt: 206.24 g/mol
InChI Key: JHYGKIUUKNSJTF-UHFFFAOYSA-N
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Description

4-Allyloxybenzaldehyde is a chemical compound with the linear formula H2C=CHCH2OC6H4CHO . It has a molecular weight of 162.19 . It can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base .


Synthesis Analysis

The synthesis of 4-Allyloxybenzaldehyde involves reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . In another study, 4-allyloxy-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto polypropylene via melt grafting to improve its electrical properties .


Molecular Structure Analysis

The molecular structure of 4-Allyloxybenzaldehyde is represented by the InChI key TYNJQOJWNMZQFZ-UHFFFAOYSA-N . The canonical SMILES string for this compound is C=CCOC1=CC=C(C=C1)C=O .


Chemical Reactions Analysis

4-Allyloxybenzaldehyde can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride . It may also be used in the preparation of various compounds .


Physical And Chemical Properties Analysis

4-Allyloxybenzaldehyde has a refractive index of n20/D 1.568 (lit.) and a density of 1.058 g/mL at 25 °C (lit.) . Its boiling point is 150-152 °C/18 mmHg (lit.) .

Scientific Research Applications

Polymer Modification for Electrical Insulation

4-(Allyloxy)-3-ethoxybenzaldehyde: can be used to modify polymers to enhance their electrical insulation properties. For instance, it can be grafted onto polypropylene (PP) to improve its electrical characteristics, making it suitable for high-voltage direct current (HVDC) cable insulation . This modification helps in reducing space charge accumulation under electric stress, which is crucial for extending the service life of HVDC cables.

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the creation of aromatic compounds. Its structure allows for various substitution reactions, where the functional groups can be replaced to synthesize new molecules with desired properties. This versatility makes it valuable for developing complex organic molecules in pharmaceuticals and materials science.

Protecting Group Strategy

In synthetic chemistry, 4-(Allyloxy)-3-ethoxybenzaldehyde can act as a protecting group for sensitive functionalities during a reaction sequence. The allyloxy group can be temporarily added to protect hydroxyl groups and then removed after the necessary reactions have taken place.

Catalyst Development

The compound’s structure, featuring an allyloxy group, can be utilized in the development of catalysts for various chemical reactions. These catalysts can enhance reaction rates, selectivity, and yields in processes such as polymerization and esterification .

Environmental Technology

The compound’s ability to modify polymers can be leveraged in environmental technology. For example, it can be used to create eco-friendly insulating materials that are more easily recycled compared to traditional materials, reducing environmental pollution and material waste .

Electrical Property Enhancement

The compound can be used to enhance the electrical properties of materials, such as increasing volume resistivity and breakdown strength. This is particularly important in the development of materials for electronic devices and components .

Safety and Hazards

The safety data sheet for 4-Allyloxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3-ethoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYGKIUUKNSJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393315
Record name 4-(allyloxy)-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3-ethoxybenzaldehyde

CAS RN

225939-36-6
Record name 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225939-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(allyloxy)-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl vanillin (21.6 g, 0.130 mol) and allyl bromide (19.9 g, 0.160 mol) were heated under reflux together with potassium carbonate (27.3 g, 0.200 mol) in 150 ml acetone (abs.) for 8 hours. After cooling, the solid was filtered off and washed with acetone. A yellow oil was obtained after a thorough concentration of the organic phases.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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